molecular formula C8H13ClO B1313651 2,2,3,3-tetramethylcyclopropane-1-carbonyl Chloride CAS No. 24303-61-5

2,2,3,3-tetramethylcyclopropane-1-carbonyl Chloride

Cat. No. B1313651
CAS RN: 24303-61-5
M. Wt: 160.64 g/mol
InChI Key: PAPVPNRFJQMQLS-UHFFFAOYSA-N
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Description

Synthesis Analysis

TMCC can be synthesized from 2,2,3,3-tetramethylcyclopropane carboxylic acid using thionyl chloride. This method is commonly used due to its efficiency and the availability of the starting materials.


Molecular Structure Analysis

The molecular formula of TMCC is C8H13ClO. The InChI code for TMCC is 1S/C8H13ClO/c1-7(2)5(6(9)10)8(7,3)4/h5H,1-4H3 .

Scientific Research Applications

Catalytic Reactions and Organic Synthesis

  • Catalytic Conjugate Reduction : A study by Jurkauskas, Sadighi, and Buchwald (2003) demonstrates the use of N-heterocyclic carbene copper chloride complexes in catalyzing the conjugate reduction of α,β-unsaturated carbonyl compounds, highlighting the potential of cyclopropane derivatives in facilitating organic transformations Jurkauskas et al., 2003.

  • Nickel-Catalyzed Coupling : Research by Ikeda et al. (2008) focuses on the nickel-catalyzed coupling of alkyne-tethered vinylcyclopropanes with allyl chloride, offering insights into the synthetic versatility of cyclopropane derivatives Ikeda et al., 2008.

  • Lewis Acid-Mediated Transformations : A study by Sathishkannan and Srinivasan (2014) describes the transformation of cyclopropane diesters into highly substituted 2-pyrones and 1-indanones under the influence of Lewis acids, illustrating the reactive potential of cyclopropane derivatives in complex molecule synthesis Sathishkannan & Srinivasan, 2014.

Material Science and Advanced Applications

  • Macrocycle Construction : Research by de Meijere and Kozhushkov (2002) explores the synthesis of spirocyclopropanated macrocyclic oligodiacetylenes, showcasing the application of cyclopropane derivatives in constructing advanced materials with potential electronic and photonic properties de Meijere & Kozhushkov, 2002.

  • Synthesis Improvements : A study by Zhang Xiao-hong (2007) discusses an improved synthesis method for cyclopropane carbonyl chloride, an important intermediate in various chemical syntheses, highlighting the ongoing optimization of cyclopropane derivative production Zhang Xiao-hong, 2007.

properties

IUPAC Name

2,2,3,3-tetramethylcyclopropane-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClO/c1-7(2)5(6(9)10)8(7,3)4/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAPVPNRFJQMQLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1(C)C)C(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60452925
Record name 2,2,3,3-Tetramethylcyclopropane-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,3,3-tetramethylcyclopropane-1-carbonyl Chloride

CAS RN

24303-61-5
Record name 2,2,3,3-Tetramethylcyclopropane-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a flask containing 2,2,3,3-tetramethylcyclopropane carboxylic acid (Aldrich, 13.5 g, 95 mmol) was added 30 mL of thionyl chloride (410 mmol, excess). This solution was warmed to reflux and stirred for 2 h. The mixture was then cooled to ambient temperature and concentrated under reduced pressure. The residue was azeotroped three times with 10 mL of benzene to remove any remaining thionyl chloride, and used without further purification.
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 2,2,3,3-tetramethylcyclopropanecarboxylic acid (0.50 g, 3.5 mmol) in 18 mL of methylene chloride at 0° C. was added oxalyl chloride (0.61 mL, 7.0 mmol) and a catalytic amount of dimethylformamide (2 drops). The solution was stirred at ambient temperature for 1 hour, and then concentrated under reduced pressure to provide 0.56 g of the title compound.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.61 mL
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

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